4-Hydroxy-2-nitrobenzaldehyde

Catalog No.
S1894044
CAS No.
90151-04-5
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-nitrobenzaldehyde

CAS Number

90151-04-5

Product Name

4-Hydroxy-2-nitrobenzaldehyde

IUPAC Name

4-hydroxy-2-nitrobenzaldehyde

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10H

InChI Key

PTVFUHTYJLKEDZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O
  • Organic synthesis

    The presence of the aldehyde and hydroxyl groups in 4-Hydroxy-2-nitrobenzaldehyde makes it a potential building block for various organic syntheses. The aldehyde group can participate in condensation reactions to form complex molecules, while the hydroxyl group can be involved in various functional group transformations. PubChem, 4-Hydroxy-2-nitrobenzaldehyde:

  • Study of Nitro-hydroxyaromatic interactions

    -Hydroxy-2-nitrobenzaldehyde belongs to the class of nitro-hydroxyaromatic compounds. Research in this area focuses on understanding the unique interactions between the nitro and hydroxyl groups within the aromatic ring structure. These interactions can influence various properties, such as acidity, reactivity, and potential for hydrogen bonding.

  • Development of new materials

    The aromatic ring structure with functional groups like nitro and hydroxyl can be useful in designing new materials. 4-Hydroxy-2-nitrobenzaldehyde could be investigated for its potential applications in areas like liquid crystals, polymers, or coordination chemistry.

4-Hydroxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4C_7H_5NO_4 and a molecular weight of approximately 167.12 g/mol. It is characterized by a benzene ring with a hydroxyl group (-OH) and a nitro group (-NO_2) positioned at the ortho and para positions relative to the aldehyde group (-CHO), respectively. This compound is recognized for its distinctive chemical properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Limited research is available on the specific mechanism of action of 4-HNB. One study suggests it can react with kinase receptors in cancer cells, potentially leading to cell death through a process called oxidative carbonylation []. However, further investigation is needed to fully understand its biological effects.

  • Electrophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring more reactive towards electrophiles, allowing for various substitution reactions.
  • Condensation Reactions: It can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, which are valuable intermediates in organic synthesis.
  • Reduction Reactions: The nitro group can be reduced to an amino group, leading to compounds with different biological activities

    Research indicates that 4-Hydroxy-2-nitrobenzaldehyde exhibits notable biological activities. It has been found to interact with various biological targets, including:

    • Antioxidant Properties: The compound shows potential as an antioxidant, which may help in mitigating oxidative stress in cells.
    • Anticancer Activity: Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cells through oxidative carbonylation mechanisms

      Several methods have been developed for synthesizing 4-Hydroxy-2-nitrobenzaldehyde:

      • Nitration of Hydroxybenzaldehyde: This involves the nitration of 2-hydroxybenzaldehyde using a mixture of nitric and sulfuric acids to introduce the nitro group.
      • Reduction of Nitro Compounds: Starting from 2-nitrobenzaldehyde, reduction processes can yield 4-hydroxy derivatives through selective functional group transformations.
      • Condensation Reactions: The compound can also be synthesized via condensation reactions between suitable aldehydes and nitro compounds under acidic or basic conditions .

    _and_Biomedical_Potentials_of_2-Nitrobenzaldehyde_and_2-Chlorobenzaldehyde" rel="nofollow noopener" target="_blank"> .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Hydroxy-2-nitrobenzaldehyde, each exhibiting unique properties:

Compound NameMolecular FormulaSimilarity Index
2-Hydroxy-4-nitrobenzaldehydeC7H5NO40.98
5-Hydroxy-2-nitrobenzaldehydeC7H5NO40.92
4-Hydroxy-3-nitrobenzaldehydeC7H5NO40.91
3-Hydroxy-2-nitrobenzaldehydeC7H5NO40.89
2-NitrobenzaldehydeC7H5NO30.87

These compounds share similar functional groups but differ in their positioning on the benzene ring, which significantly affects their chemical behavior and biological activity

Studies exploring the interactions of 4-Hydroxy-2-nitrobenzaldehyde with biological systems have revealed insights into its mechanism of action:

  • Kinase Receptor Interactions: Research indicates that it may interact with kinase receptors, influencing signaling pathways associated with cell growth and apoptosis .
  • Oxidative Stress Response: The compound's ability to induce oxidative stress suggests potential therapeutic applications in diseases characterized by oxidative damage

    Direct Nitration of 4-Hydroxybenzaldehyde Derivatives

    The direct nitration of 4-hydroxybenzaldehyde represents the most straightforward synthetic approach to 4-hydroxy-2-nitrobenzaldehyde [1]. Traditional mixed acid systems utilizing nitric acid and sulfuric acid have been extensively employed for this transformation, typically yielding a mixture of regioisomers including both ortho and para nitrated products [2]. The reaction proceeds through electrophilic aromatic substitution, where the nitronium ion (NO2+) acts as the active electrophile [3].

    Recent developments in nitration methodology have focused on improving regioselectivity and reaction efficiency [4]. The use of ammonium molybdate as a catalyst in combination with 70% nitric acid in dichloromethane has demonstrated superior performance, achieving 85% yield of 4-hydroxy-3-nitrobenzaldehyde under reflux conditions for one hour [4]. This methodology represents a significant advancement over traditional approaches by providing enhanced selectivity and milder reaction conditions.

    Alternative nitrating systems have been developed to address the limitations of conventional mixed acid approaches [5]. Benzyltriphenylphosphonium nitrate in combination with methanesulfonic anhydride under solvent-free conditions has shown remarkable efficiency, producing 2-nitro-4-hydroxybenzaldehyde in 85% yield [5]. This methodology offers the advantages of being environmentally benign and operationally simple.

    Starting MaterialNitrating AgentConditionsProductYield (%)Reference
    4-HydroxybenzaldehydeHNO3/H2SO4 (mixed acid)Traditional mixed acid conditions4-Hydroxy-2-nitrobenzaldehyde + 4-Hydroxy-3-nitrobenzaldehyde60-70 (mixed isomers)Traditional methodology
    4-HydroxybenzaldehydeNH4NO3/KHSO4Solid acid catalyst system4-Hydroxy-2-nitrobenzaldehyde (ortho selective)75-85 [6]
    4-HydroxybenzaldehydeHNO3 (70%)/MoO3Ammonium molybdate catalyst, DCM, reflux 1h4-Hydroxy-3-nitrobenzaldehyde85 [4]
    4-HydroxybenzaldehydeBenzyltriphenylphosphonium nitrateMethanesulfonic anhydride, solvent-free2-Nitro-4-hydroxybenzaldehyde85 [5]

    Regioselective Nitration Strategies

    Regioselective nitration strategies have emerged as critical methodologies for controlling the position of nitro group introduction in phenolic aldehydes [7]. The inherent directing effects of hydroxyl and aldehyde groups create competing electronic influences that can be modulated through appropriate choice of reaction conditions and catalytic systems [8].

    Solid acid catalysts, particularly zeolite beta with low silicon to aluminum ratios, have demonstrated exceptional para-selectivity in aromatic nitration reactions [9]. These catalysts achieve high activity and para-selectivity through a combination of high acidic site density and shape-selective properties that favor formation of the para-isomer within the zeolite pores [9]. Molecular modeling studies have confirmed that the zeolite framework provides a favorable environment for para-isomer formation while sterically hindering ortho-substitution.

    Temperature control represents another crucial parameter in achieving regioselectivity [10]. Low-temperature nitration conditions, typically maintained between 0-25°C, favor ortho-selectivity while suppressing polynitration reactions [10]. This temperature dependence arises from the different activation energies required for ortho versus para substitution, with ortho-substitution generally proceeding at lower temperatures due to proximity effects.

    Continuous flow microreactor systems have revolutionized regioselective nitration by providing precise control over reaction parameters [11] [12]. These systems enable optimization of temperature, residence time, and reagent mixing to achieve enhanced selectivity while maintaining high conversion rates [12]. The improved heat and mass transfer characteristics of microreactors allow operation at conditions that would be unsafe or impractical in batch systems.

    MethodSelectivityKey AdvantagesTypical Yield (%)Operating Temperature (°C)
    Zeolite beta catalystPara-selective (>80%)Shape-selective catalysis75-9060-80
    Continuous flow microreactorEnhanced meta-selectivityPrecise temperature control85-9565-70
    Temperature control (low temp)Ortho-selectiveReduced polynitration70-850-25
    Solid acid catalystsPara-selectiveEnvironmentally friendly80-9050-70
    Ultrasonic assistanceOrtho/para mixedEnhanced reaction rates80-9040-60

    Oxidation Routes from Substituted Cinnamic Acid Derivatives

    The oxidative transformation of substituted cinnamic acid derivatives provides an alternative synthetic pathway to 4-hydroxy-2-nitrobenzaldehyde through controlled cleavage of carbon-carbon double bonds [13]. This approach offers strategic advantages in cases where direct nitration of phenolic precursors proves challenging or yields unsatisfactory regioselectivity.

    Silver oxide-catalyzed liquid phase oxidation represents a well-established methodology for converting cinnamic aldehydes to aromatic aldehydes [13]. The process operates at temperatures between 30-80°C in aromatic hydrocarbon solvents, utilizing molecular oxygen as the terminal oxidant [13]. While this method provides good yields (70-85%), it requires expensive silver-based catalysts and careful temperature control to prevent silver mirror formation at elevated temperatures.

    An innovative one-pot synthetic approach utilizing 4-hydroxyphenylglycine as a starting material has demonstrated remarkable versatility in producing hydroxybenzaldehyde derivatives [14] [15]. Treatment of 4-hydroxyphenylglycine with aqueous nitric acid solutions of varying concentrations (20-50%) at controlled temperatures allows selective formation of different nitrated products [14]. At room temperature with 20% nitric acid, 4-hydroxybenzaldehyde is obtained almost exclusively, while elevated temperatures (60°C) with 50% nitric acid yield pure 3-nitro-4-hydroxybenzaldehyde in 85% yield [15].

    Palladium-catalyzed oxidative esterification of cinnamyl alcohols represents a modern approach to aromatic aldehyde synthesis [16]. These reactions proceed through hemiacetal intermediates under ambient air conditions, utilizing nitrogen-doped carbon-supported palladium-bismuth bimetallic catalysts [16]. The methodology achieves excellent yields (80-95%) while operating under mild conditions that are compatible with various functional groups.

    Starting MaterialOxidation MethodConditionsTarget ProductYield (%)
    Cinnamic acid derivativesAg2O/O2 (liquid phase)30-80°C, aromatic hydrocarbon solventCinnamic acid → aromatic aldehydes70-85
    4-Hydroxyphenylglycine (4-HPG)HNO3 (20-50%)Room temperature to 60°C, aqueous4-Hydroxybenzaldehyde → nitro derivatives50-85 (temperature dependent)
    Cinnamyl alcohol derivativesPd-catalyzed oxidative esterificationAmbient air, NHC catalystCinnamyl esters/aldehydes80-95
    4-Hydroxybenzyl alcoholChromium trioxide/acetic acidAcetic anhydride, controlled temperature4-Hydroxybenzaldehyde65-80

    Friedel-Crafts Acylation-Nitration-Deprotection Sequences

    Friedel-Crafts acylation followed by nitration and deprotection represents a multi-step synthetic strategy that provides enhanced control over regioselectivity in the synthesis of 4-hydroxy-2-nitrobenzaldehyde [17] [18]. This approach circumvents some of the selectivity issues associated with direct nitration of phenolic substrates by temporarily masking the hydroxyl group and utilizing the directing effects of acyl substituents.

    The initial Friedel-Crafts acylation step employs acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride [19]. The reaction proceeds through formation of an acylium ion intermediate, which exhibits enhanced stability compared to alkyl carbocations and does not undergo rearrangement reactions [17]. This stability allows for predictable regioselectivity patterns that can be exploited in subsequent transformations.

    Following acylation, the aromatic ketone product undergoes nitration under controlled conditions [18]. The electron-withdrawing nature of the carbonyl group influences the regioselectivity of nitration, typically directing the nitro group to positions meta to the acyl substituent [17]. This directing effect complements the hydroxyl group's ortho/para-directing influence when the protecting group is removed, potentially leading to the desired substitution pattern.

    The final deprotection step involves selective removal of acyl protecting groups while preserving the nitro and aldehyde functionalities [20]. Various deprotection strategies have been developed, including hydrolysis under acidic or basic conditions, depending on the nature of the protecting group employed [21]. Modern approaches utilize transition metal-catalyzed deprotection reactions that operate under mild conditions compatible with sensitive functional groups.

    Recent advances in dual carbon-hydrogen activation chemistry have enabled direct acylation of arenes with aldehydes through photocatalytic processes [21]. These reactions, initiated by phenanthraquinone-catalyzed hydrogen atom transfer under visible light irradiation, represent a more atom-economical alternative to traditional Friedel-Crafts methodology [21]. The aldehyde-derived acyl radical merges with palladium-catalyzed activation of arenes to afford cross-coupling products in a single step.

    Comparative Analysis of Synthetic Yield Optimization Techniques

    Optimization of synthetic yields in 4-hydroxy-2-nitrobenzaldehyde preparation requires systematic evaluation of multiple reaction parameters and their interdependent effects [22] [23]. Temperature control emerges as the most critical factor, with optimal nitration temperatures typically ranging from 60-70°C for selective transformations [12]. Higher temperatures increase reaction rates but often compromise selectivity due to increased formation of polynitrated byproducts [22].

    Acid concentration significantly influences both conversion rates and product distribution in nitration reactions [12]. For mixed acid systems, sulfuric acid concentrations of 50-70% provide optimal balance between nitronium ion formation and substrate solubility [12]. Higher acid concentrations enhance nitric acid dissociation but increase solution viscosity, thereby reducing mass transfer efficiency [12].

    Reaction time optimization involves balancing conversion with selectivity, as extended reaction times typically increase polynitration while improving overall conversion [24]. Optimal reaction times generally range from 30 minutes to 2 hours, depending on the specific substrate and reaction conditions employed [23]. Continuous monitoring through analytical techniques allows for real-time optimization of reaction endpoints.

    Catalyst selection profoundly impacts both yield and selectivity in nitration reactions [9]. Solid acid catalysts, including zeolites and potassium hydrogen sulfate, provide improved selectivity compared to traditional liquid acid systems while offering environmental benefits [6] [9]. These catalysts enable operation under milder conditions while maintaining high activity through concentrated acidic sites.

    Solvent effects play a crucial role in reaction optimization, particularly in heterogeneous nitration systems [25]. Polar solvents such as dichloromethane enhance reaction rates by improving substrate dissolution in the acid phase, while the choice of solvent can influence the partitioning of products and byproducts [12]. Solvent-free conditions offer advantages in terms of environmental impact and process simplification but may require elevated temperatures to achieve adequate reaction rates.

    ParameterOptimal Range/ConditionEffect on YieldTypical Yield Impact
    Temperature60-70°C for selective nitrationHigher temp increases rate but reduces selectivity±10-20%
    Acid Concentration50-70% H2SO4 for mixed acidHigher concentration increases conversion±15-25%
    Reaction Time30 minutes - 2 hoursLonger times increase polynitration±5-15%
    Catalyst TypeSolid acids (zeolites, KHSO4)Solid acids improve selectivity±10-20%
    Solvent SystemDichloromethane or solvent-freePolar solvents enhance reaction rate±5-15%
    Substrate Ratio1:1.2 (substrate:nitrating agent)Excess nitrating agent improves conversion±5-10%

X-ray diffraction analysis represents the gold standard for elucidating the three-dimensional structure of crystalline compounds, providing precise atomic coordinates, bond lengths, and intermolecular arrangements. Comprehensive crystallographic studies of 4-Hydroxy-2-nitrobenzaldehyde and its structural analogs have been conducted to establish definitive molecular geometries and packing arrangements in the solid state [1] [2] [3] [4].

The crystal structure analysis of closely related hydroxybenzaldehyde derivatives reveals fundamental structural characteristics that can be extrapolated to 4-Hydroxy-2-nitrobenzaldehyde. For 4-Hydroxy-3-nitrobenzaldehyde, crystallographic investigations demonstrate a triclinic crystal system with space group P̄1, unit cell parameters of a = 8.042(1) Å, b = 8.036(1) Å, c = 12.242(2) Å, with angles α = 71.975(2)°, β = 70.820(2)°, and γ = 67.323(2)°, yielding a unit cell volume of 674.1(2) ų [2]. The structure contains two independent molecules in the asymmetric unit, both exhibiting similar geometric parameters with slight variations in conformational angles.

Critical bond length measurements establish the fundamental molecular geometry. The carbonyl carbon-oxygen distance measures 1.222(2) Å in one independent molecule and 1.214(3) Å in the second, indicating typical aldehyde C=O double bond character [2]. The hydroxyl carbon-oxygen bond lengths of 1.341(2) Å and 1.335(2) Å demonstrate characteristic phenolic C-O single bond distances. The nitro group exhibits asymmetric nitrogen-oxygen bond lengths of 1.223(2) Å and 1.242(2) Å, reflecting the partial double bond character distributed across both N-O bonds through resonance delocalization [2].

For 2-Hydroxy-3-nitrobenzaldehyde, monoclinic crystals in space group P2₁/n display unit cell dimensions of a = 8.8276(7) Å, b = 8.7296(8) Å, c = 9.011(9) Å, β = 90.124(1)°, with a volume of 694.4(7) ų [3]. The molecular structure exhibits essential planarity with a root mean square deviation of only 0.026 Å for all non-hydrogen atoms, demonstrating minimal deviation from coplanarity throughout the aromatic framework [3].

The closely related 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde provides additional structural insights through its monoclinic P2₁/c crystal system with parameters a = 6.8249(2) Å, b = 14.3395(5) Å, c = 8.9089(3) Å, β = 106.678(4)°, and volume = 835.21(5) ų [1]. This compound demonstrates remarkable molecular planarity with an even smaller root mean square deviation of 0.018 Å for all non-hydrogen atoms, with the maximum deviation being only 0.038(1) Å for a single oxygen atom [1].

Dihedral angle measurements provide crucial information about molecular conformation and substituent orientation. In 4-Hydroxy-3-nitrobenzaldehyde, the nitro group exhibits dihedral angles of 10.9(3)° and 9.9(2)° relative to the benzene ring plane in the two independent molecules [2]. These small angles indicate near-coplanarity between the nitro substituent and the aromatic framework, facilitating optimal conjugative interaction and resonance stabilization.

Temperature-dependent diffraction studies conducted at 100 K for 4-Hydroxy-3-nitrobenzaldehyde and 298 K for related compounds demonstrate thermal stability of the crystal lattice and molecular conformation across typical operational temperature ranges [2] [3]. The precision of bond length determinations, with standard uncertainties typically ranging from 0.001 to 0.003 Å, validates the reliability of structural parameters derived from these crystallographic investigations.

Data collection statistics confirm the high quality of diffraction experiments. For 4-Hydroxy-3-nitrobenzaldehyde, 4245 measured reflections yielded 3068 independent reflections with Rint = 0.016, and 2134 reflections satisfied the I > 2σ(I) criterion [2]. Refinement procedures converged to final R factors of R1 = 0.045 and wR2 = 0.121, indicating excellent agreement between observed and calculated structure factors [2].

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonding represents a critical structural feature that profoundly influences molecular conformation, stability, and reactivity in hydroxylated nitrobenzaldehyde compounds. The proximity of hydroxyl and nitro substituents in 4-Hydroxy-2-nitrobenzaldehyde creates optimal geometric conditions for the formation of strong intramolecular hydrogen bonds that dictate molecular architecture and chemical behavior [1] [2] [6].

Crystallographic analysis of structural analogs provides definitive evidence for intramolecular hydrogen bonding patterns. In 4-Hydroxy-3-nitrobenzaldehyde, two independent molecules exhibit intramolecular O—H⋯O hydrogen bonds with geometries O4—H4o⋯O3 = 2.638(2) Å and O8—H8o⋯O7 = 2.635(2) Å [2]. The corresponding bond angles measure 144(3)° and 139(3)°, respectively, indicating strong directional hydrogen bonding interactions [2]. These geometric parameters fall within the optimal range for hydrogen bond formation, with donor-acceptor distances significantly shorter than the sum of van der Waals radii.

The structural motif formed by intramolecular hydrogen bonding follows a consistent pattern across related compounds. In 2-Hydroxy-3-nitrobenzaldehyde, the intramolecular hydrogen bond O2—H2⋯O1 exhibits a distance of 2.597(3) Å with an angle of 148° [3]. This interaction creates a six-membered ring closure designated as an S(6) graph set motif according to established hydrogen bonding nomenclature [3]. The S(6) motif represents a particularly stable configuration that provides substantial energetic stabilization to the molecular conformation.

Advanced crystallographic analysis of 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde reveals an intramolecular O1—H1⋯O5 hydrogen bond with a distance of 2.6247(14) Å and an angle of 140° [1]. This interaction involves the hydroxyl group as hydrogen bond donor and one oxygen atom of the nitro group as acceptor, forming the characteristic S(6) ring motif that enforces molecular planarity [1]. The consistent observation of S(6) motifs across multiple structural analogs suggests this represents the thermodynamically preferred hydrogen bonding arrangement for 4-Hydroxy-2-nitrobenzaldehyde.

Graph set analysis provides a systematic framework for describing hydrogen bonding patterns and their structural consequences. The notation S(6) specifically denotes a six-membered ring formed by a single hydrogen bond connecting donor and acceptor atoms within the same molecule [1] [2] [3]. This ring closure effectively constrains molecular conformation, reducing conformational flexibility and stabilizing a planar arrangement that maximizes conjugative interactions throughout the aromatic system.

Theoretical investigations of intramolecular hydrogen bonding in substituted hydroxybenzaldehydes support experimental observations. Density functional theory calculations at the B3LYP/6-31G(d) level demonstrate that compounds with hydroxyl and nitro substituents in ortho or pseudo-ortho positions exhibit strong intramolecular hydrogen bonds that decrease in polar solvents with high hydrogen bond donating capability [6]. The calculated hydrogen bond strengths correlate well with experimental bond distances and contribute significantly to conformational stability.

The influence of intramolecular hydrogen bonding extends beyond simple structural constraints to affect fundamental molecular properties. The formation of S(6) ring motifs through O—H⋯O=N interactions effectively reduces the effective polarity of hydroxyl groups, as the proton becomes involved in intramolecular rather than intermolecular hydrogen bonding . This phenomenon has important implications for solubility, intermolecular interactions, and reactivity patterns.

Comparative analysis across hydroxybenzaldehyde positional isomers reveals the critical importance of substituent positioning for intramolecular hydrogen bonding. While ortho-hydroxybenzaldehydes consistently exhibit strong intramolecular hydrogen bonding with aldehyde carbonyl groups [7], the presence of nitro substituents provides alternative hydrogen bond acceptor sites with potentially greater basicity. The competition between different acceptor sites influences the preferred molecular conformation and tautomeric equilibrium.

Vibrational spectroscopy provides complementary evidence for intramolecular hydrogen bonding through characteristic frequency shifts. The O—H stretching vibration typically shifts to lower frequencies upon hydrogen bond formation, with shifts of 200-400 cm⁻¹ commonly observed for moderate to strong hydrogen bonds [8]. Additionally, the appearance of broad absorption bands around 3200 cm⁻¹ in infrared spectra confirms the presence of hydrogen-bonded hydroxyl groups [1].

Tautomeric Behavior in Solid vs. Solution States

The tautomeric behavior of 4-Hydroxy-2-nitrobenzaldehyde exhibits distinct characteristics depending on the physical state and environmental conditions, with significant differences observed between solid state crystal structures and solution phase equilibria. Understanding these state-dependent tautomeric preferences provides crucial insights into molecular stability, reactivity patterns, and potential applications in various chemical environments [9] [10] [11] [12].

In the solid state, X-ray crystallographic evidence consistently demonstrates the predominance of the phenolic tautomeric form across all structurally characterized hydroxybenzaldehyde derivatives. Crystallographic analysis of 4-Hydroxy-3-nitrobenzaldehyde, 2-Hydroxy-3-nitrobenzaldehyde, and related compounds reveals exclusive occurrence of the O-H⋯O=N hydrogen bonded structure with no evidence of quinonoid or keto-amine tautomeric forms [1] [2] [3]. This consistent observation suggests that the phenolic form represents the thermodynamically preferred tautomer under solid state conditions, stabilized by optimal intramolecular hydrogen bonding geometry and crystal packing interactions.

The absence of alternative tautomeric forms in crystal structures reflects both intrinsic molecular stability factors and the constraints imposed by solid state packing requirements. The S(6) ring motif formed through intramolecular hydrogen bonding provides substantial stabilization that favors retention of the phenolic hydroxyl group rather than proton transfer to form quinonoid structures [1] [2]. Additionally, the planar molecular geometry associated with phenolic forms facilitates efficient crystal packing through π-π stacking and intermolecular hydrogen bonding networks [13] [3].

Theoretical investigations of tautomeric equilibria in hydroxybenzaldehyde systems provide quantitative insights into relative stabilities and barrier heights for interconversion processes. Density functional theory calculations indicate that the phenolic form typically enjoys energetic advantages of 4-10 kcal/mol relative to keto-amine tautomers in gas phase calculations [14]. However, barrier heights for tautomeric interconversion range from 33-71 kcal/mol, indicating that conversion between tautomeric forms requires significant thermal activation and is unlikely to occur under ambient conditions [14].

Solution phase behavior introduces additional complexity through specific solvent interactions that can modify tautomeric preferences relative to solid state or gas phase conditions. Solvent polarity, hydrogen bonding capability, and dielectric constant all influence the relative stability of different tautomeric forms [9] [6] [15]. Polar protic solvents with high hydrogen bond donating ability can compete with intramolecular hydrogen bonding, potentially stabilizing alternative tautomeric forms that maximize intermolecular solvation interactions [6].

Spectroscopic investigations of tautomeric equilibria in solution reveal solvent-dependent variations in tautomeric preferences. Ultraviolet-visible absorption spectroscopy can distinguish between phenolic and quinonoid forms through characteristic electronic transitions, with phenolic forms typically exhibiting absorption maxima in the 300-400 nm region while quinonoid forms absorb at longer wavelengths [16]. Nuclear magnetic resonance spectroscopy provides complementary information through chemical shift patterns that reflect electronic environments characteristic of specific tautomeric forms [16].

The influence of pH on tautomeric equilibria represents another critical factor distinguishing solution behavior from solid state preferences. Basic conditions can facilitate deprotonation of hydroxyl groups, effectively shifting equilibria toward phenoxide anions that may exhibit different tautomeric preferences than neutral molecules [6]. Conversely, acidic conditions can protonate acceptor sites, disrupting intramolecular hydrogen bonding patterns and potentially altering tautomeric distributions [16].

Time-resolved spectroscopic studies of tautomeric interconversion reveal that while tautomeric equilibria may be established rapidly in solution, the conversion rates depend strongly on catalytic factors including pH, temperature, and the presence of proton transfer mediators [14] [11]. Water-assisted tautomerism exhibits significantly lower activation barriers (9-20 kcal/mol) compared to unassisted processes, particularly when multiple water molecules participate in proton relay mechanisms [14].

Comparative analysis of structurally related compounds provides insights into substituent effects on tautomeric behavior. Electron-withdrawing groups such as nitro substituents generally stabilize quinonoid forms through enhanced conjugative stabilization, while electron-donating groups favor phenolic forms [10] [17]. The position of substituents relative to the hydroxyl group critically influences the magnitude of these effects, with ortho substituents exerting the strongest influence due to direct participation in intramolecular interactions.

The practical implications of state-dependent tautomeric behavior extend to applications in materials science, pharmaceutical chemistry, and catalysis. Compounds that exhibit different tautomeric preferences in solid versus solution states may demonstrate altered physical properties, bioactivity, or catalytic performance depending on the operational environment [18]. Understanding and predicting these variations enables rational design of compounds with desired state-specific properties.

XLogP3

0.9

Wikipedia

4-Hydroxy-2-nitrobenzaldehyde

Dates

Last modified: 08-16-2023

Explore Compound Types